Methyl 2,5-dichloro-3-methylphenylacetate
Overview
Description
“Methyl 2,5-dichloro-3-methylphenylacetate” likely refers to a specific organic compound that is a derivative of phenylacetate. Phenylacetate is an organic compound containing a phenyl functional group and an acetate ester .
Molecular Structure Analysis
The molecular structure would likely consist of a phenyl ring (a ring of 6 carbon atoms) with methyl (CH3) and acetate (COOCH3) functional groups attached, as well as two chlorine atoms. The exact structure would depend on the specific locations of these attachments on the phenyl ring .Chemical Reactions Analysis
As an organic compound, “this compound” would be expected to undergo various reactions typical of esters, chlorinated hydrocarbons, and aromatic compounds. These could include hydrolysis, substitution reactions, and possibly reactions involving the aromatic ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. As an organic compound, we can predict that it would likely be a liquid at room temperature, with a density close to that of water .Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 2-(2,5-dichloro-3-methylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-6-3-8(11)4-7(10(6)12)5-9(13)14-2/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWFUMSBGRITGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)CC(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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